6-Bromoimidazo[1,2-a]pyrazin-8-amine
概要
説明
6-Bromoimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by the presence of a bromine atom at the 6th position and an amine group at the 8th position of the imidazo[1,2-a]pyrazine ring system. It has a molecular formula of C6H5BrN4 and a molecular weight of 213.03 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyrazin-8-amine typically involves condensation reactions. One common method involves the condensation of imidazo[1,2-a]pyrazine-2-carboxylic acid with aliphatic or aromatic amines under specific reagents and conditions, such as microwave irradiation. Another approach includes multi-component condensation reactions for synthesizing derivatives of imidazo[1,2-a]pyrazines.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
6-Bromoimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 6th position can be substituted by nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization: Reagents and conditions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while cyclization can produce more complex heterocyclic compounds.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-Bromoimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The presence of the bromine atom and the amine group allows it to form various interactions, such as hydrogen bonding and halogen bonding, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
類似化合物との比較
6-Bromoimidazo[1,2-a]pyrazin-8-amine can be compared with other imidazo[1,2-a]pyrazines, such as:
- 6-Chloroimidazo[1,2-a]pyrazin-8-amine
- 6-Fluoroimidazo[1,2-a]pyrazin-8-amine
- 6-Iodoimidazo[1,2-a]pyrazin-8-amine
These compounds share a similar core structure but differ in the halogen atom at the 6th position. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties.
生物活性
6-Bromoimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 6th position and an amine group at the 8th position of the imidazo[1,2-a]pyrazine ring system. Its unique structure allows for various interactions with biological targets, particularly in cancer therapy and antimicrobial applications.
The molecular formula of this compound is with a molecular weight of approximately 213.03 g/mol. The compound's structure facilitates interactions through hydrogen bonding and halogen bonding, which are crucial for its biological activity.
The primary mechanism of action for this compound involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is vital for cell cycle regulation, particularly in the transition from the G1 phase to the S phase. The interaction with CDK2 is believed to induce cell cycle arrest and potentially lead to apoptosis in cancer cells.
Target Interaction
- Cyclin-dependent Kinase 2 (CDK2) : The compound binds to the kinase hinge region, forming hydrogen bonds with key amino acids, which disrupts normal kinase activity and affects cell proliferation .
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrazines exhibit significant anticancer properties. Specifically, research indicates that this compound shows promising inhibitory effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 6.66 |
HCT116 (Colorectal) | 5.00 |
K562 (Leukemia) | 4.50 |
These results suggest a correlation between CDK2 inhibition and cytotoxicity across different cancer types .
Antimicrobial Activity
Another significant aspect of this compound is its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Studies indicate that it exhibits notable efficacy at specific dosages, although detailed dosage-response relationships require further investigation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Dwyer et al. (2007) : This foundational study evaluated the compound as a CDK2 inhibitor, establishing its potential in cancer treatment by demonstrating its ability to halt cell cycle progression in vitro.
- Sayer Thesis (2015) : This research focused on synthesizing various imidazo derivatives and assessing their biological activities, identifying structural modifications that enhance potency against CDK inhibitors .
- Recent Syntheses : Novel derivatives have been synthesized and evaluated for their biological activities, with some showing IC50 values as low as 0.16 µM against CDK9, indicating a broader application in targeting cyclin-dependent kinases beyond CDK2 .
Pharmacokinetics and Stability
Pharmacokinetic studies suggest that compounds similar to this compound demonstrate good microsomal stability with half-lives conducive to therapeutic applications. For example, related compounds have shown half-lives around 83 minutes in human microsomes, suggesting favorable metabolic profiles for prolonged action in vivo.
特性
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVWNYGAZJHXFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151889 | |
Record name | Imidazo(1,2-a)pyrazin-8-amine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117718-84-0 | |
Record name | Imidazo(1,2-a)pyrazin-8-amine, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117718840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyrazin-8-amine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。